molecular formula C11H16O2 B14252307 (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol CAS No. 180061-09-0

(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol

Cat. No.: B14252307
CAS No.: 180061-09-0
M. Wt: 180.24 g/mol
InChI Key: QHXAOJQLZHLLON-NGZCFLSTSA-N
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Description

(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol is an organic compound with a complex stereochemistry. This compound is characterized by its specific arrangement of atoms, which includes a phenyl group, a methyl group, and two hydroxyl groups attached to a butane backbone. The stereochemistry of this compound is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral catalyst to ensure the correct stereochemistry. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a metal catalyst, such as palladium on carbon, to reduce the precursor compounds. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The hydroxyl groups can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3R,5S)-2,3-Pinanediol: A bicyclic monoterpene diol with similar hydroxyl functionality.

    (1S,3R)-3-Isopropyl-1-methyl-2-methylenecyclopentyl methyl (2S)-methoxy(phenyl)ethanoate: Another compound with a complex stereochemistry and functional groups.

Uniqueness

(1S,2S,3R)-2-Methyl-1-phenylbutane-1,3-diol is unique due to its specific stereochemistry and the presence of both a phenyl group and two hydroxyl groups

Properties

CAS No.

180061-09-0

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(1S,2S,3R)-2-methyl-1-phenylbutane-1,3-diol

InChI

InChI=1S/C11H16O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-9,11-13H,1-2H3/t8-,9+,11-/m0/s1

InChI Key

QHXAOJQLZHLLON-NGZCFLSTSA-N

Isomeric SMILES

C[C@@H]([C@@H](C)O)[C@@H](C1=CC=CC=C1)O

Canonical SMILES

CC(C(C)O)C(C1=CC=CC=C1)O

Origin of Product

United States

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